![molecular formula C21H17N3O B5592863 4-{[2-(4-methylphenyl)-4-quinazolinyl]amino}phenol](/img/structure/B5592863.png)
4-{[2-(4-methylphenyl)-4-quinazolinyl]amino}phenol
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Overview
Description
The compound “4-{[2-(4-methylphenyl)-4-quinazolinyl]amino}phenol” is a complex organic molecule that contains a quinazoline ring, which is a type of heterocyclic compound . Quinazoline is a bicyclic compound that consists of two fused six-membered rings, one of which is aromatic (a benzene ring) and the other of which contains two nitrogen atoms .
Chemical Reactions Analysis
Again, while specific reactions involving “4-{[2-(4-methylphenyl)-4-quinazolinyl]amino}phenol” are not available, quinazolinones in general can undergo a variety of chemical reactions. These include reactions with the 2-methyl group, the 3-amino group, electrophilic substitution, oxidation, reduction, and reactions with metal ions .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 4-{[2-(4-methylphenyl)-4-quinazolinyl]amino}phenol, focusing on six unique applications:
Anticancer Agent
4-{[2-(4-methylphenyl)-4-quinazolinyl]amino}phenol: has shown potential as an anticancer agent. Its structure allows it to interact with various cellular targets, inhibiting the growth of cancer cells. Research has indicated its effectiveness in inducing apoptosis (programmed cell death) in cancerous cells, making it a promising candidate for chemotherapy .
Antioxidant Properties
This compound exhibits significant antioxidant properties. It can neutralize free radicals, thereby protecting cells from oxidative stress and damage. This makes it valuable in the development of treatments for diseases where oxidative stress is a contributing factor, such as neurodegenerative diseases and cardiovascular conditions .
Photodynamic Therapy
In photodynamic therapy (PDT), 4-{[2-(4-methylphenyl)-4-quinazolinyl]amino}phenol can be used as a photosensitizer. When exposed to specific wavelengths of light, it produces reactive oxygen species that can destroy targeted cells. This application is particularly useful in treating certain types of cancers and bacterial infections .
Fluorescent Probes
The compound’s unique chemical structure allows it to be used as a fluorescent probe in biological imaging. It can bind to specific biomolecules and emit fluorescence, enabling researchers to visualize and track biological processes in real-time. This application is crucial in cell biology and medical diagnostics .
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[[2-(4-methylphenyl)quinazolin-4-yl]amino]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-14-6-8-15(9-7-14)20-23-19-5-3-2-4-18(19)21(24-20)22-16-10-12-17(25)13-11-16/h2-13,25H,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYGZDDBHHYBES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501333356 |
Source
|
Record name | 4-[[2-(4-methylphenyl)quinazolin-4-yl]amino]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501333356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49668724 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
433306-31-1 |
Source
|
Record name | 4-[[2-(4-methylphenyl)quinazolin-4-yl]amino]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501333356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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